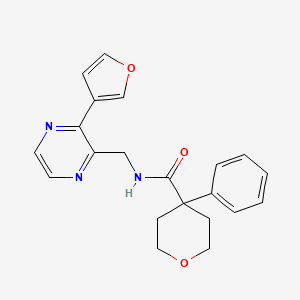

![molecular formula C13H9F3N2O2S B2819574 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole CAS No. 866149-27-1](/img/structure/B2819574.png)

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole, also known as TFB-TAZ, is a novel compound that has gained significant attention in the field of medicinal chemistry for its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Thiazole derivatives have been synthesized and characterized for their structural and electronic properties. For example, a study conducted on a benzo[d]thiazole derivative examined its structure through experimental and theoretical approaches, including FT-IR, NMR, UV–Vis spectroscopies, and thermal analysis, alongside density functional theory (DFT) calculations. This comprehensive analysis offers insights into the compound's behavior, thermal stability, and electronic structure, highlighting the potential of thiazole derivatives in materials science and chemistry (Inkaya, 2018).

Heterocyclic Chemistry

Thiazole derivatives play a significant role in heterocyclic chemistry, serving as key intermediates or final products in the synthesis of complex molecules. For instance, the divergent synthesis of benzimidazoles and benzothiazoles through molecular iodine-mediated oxidative cyclization showcases the versatility of thiazole derivatives in constructing pharmacologically relevant heterocycles (Naresh, Kant, & Narender, 2014).

Materials Science

In materials science, thiazole derivatives have been incorporated into polymers and small molecules for electronic and optoelectronic applications. A notable example is the use of benzo[d][1,2,3]thiadiazole (a close structural relative) in semiconducting polymers, demonstrating the potential of thiazole-based materials in transistors, solar cells, and other electronic devices (Chen et al., 2016).

Catalysis

Thiazole derivatives have also found applications in catalysis. For example, a cobalt-catalyzed, external oxidant-free oxidative coupling method for aromatic C-H thiolation to construct C-S bonds demonstrates the utility of thiazole-based catalysts in organic synthesis. This method highlights the environmentally friendly and efficient synthesis of benzothiazoles, a subclass of thiazole derivatives (Zhang et al., 2015).

Photophysics

The photophysical properties of thiazole derivatives, such as aggregation-induced emission enhancement (AIEE), have been investigated for their potential in optical materials and sensors. Studies on HBT-based ESIPT compounds reveal how structural modifications in thiazole derivatives can significantly affect their luminescent properties, opening up avenues for designing novel photoluminescent materials (Qian et al., 2007).

Eigenschaften

IUPAC Name |

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2S/c1-8(11-17-5-6-21-11)18-20-12(19)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRRLQAPDYPSQJ-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)

![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)

![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)

![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)